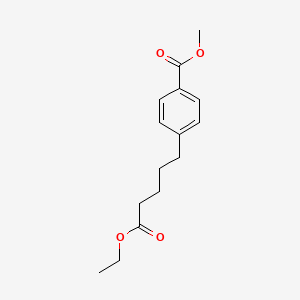

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is an organic compound with the molecular formula C15H20O4 It is a derivative of benzoic acid and is characterized by the presence of an ester group and a ketone group in its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate typically involves the esterification of 4-(5-ethoxy-5-oxopentyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

-

Hydrolysis:

Reagents: Water, acid or base catalyst

Conditions: Reflux

Products: 4-(5-ethoxy-5-oxopentyl)benzoic acid, methanol

-

Reduction:

Reagents: Sodium borohydride

Conditions: Room temperature

Products: Methyl 4-(5-ethoxy-5-hydroxypentyl)benzoate

-

Substitution:

Reagents: Nucleophiles (e.g., amines, alcohols)

Conditions: Varies depending on the nucleophile

Products: Substituted benzoate derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate has shown promise in the development of pharmaceutical compounds. Its structure allows it to serve as a precursor or building block in synthesizing more complex molecules used in drug formulation.

Case Studies:

- Prodrug Development : Research has indicated that derivatives of methyl benzoate compounds can enhance the bioavailability of active pharmaceutical ingredients. For instance, prodrugs designed from similar esters have been shown to improve oral absorption and plasma levels of therapeutic agents, such as glutamate carboxypeptidase II inhibitors .

- Antimicrobial Agents : The compound can also be explored for its potential as an antimicrobial agent. Similar benzoate derivatives have been investigated for their efficacy against various pathogens, suggesting a pathway for developing new antibiotics .

Agricultural Applications

In agriculture, this compound can be utilized as a component in formulations aimed at pest control and plant protection.

Potential Uses:

- Pesticide Formulations : The compound may enhance the effectiveness of pesticide formulations by serving as a solvent or carrier for active ingredients. Its ester nature allows it to dissolve various hydrophobic substances, potentially improving the delivery of pesticides to target sites on plants .

Materials Science

The chemical properties of this compound make it suitable for use in materials science, particularly in the development of polymers and coatings.

Applications in Polymers:

- Polymer Synthesis : As an ester, it can participate in polymerization reactions, contributing to the synthesis of new polymeric materials with desirable mechanical properties. This application is particularly relevant in creating coatings that require specific chemical resistance or durability .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparación Con Compuestos Similares

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can be compared with other similar compounds such as:

Methyl 4-(5-hydroxy-5-oxopentyl)benzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.

Ethyl 4-(5-ethoxy-5-oxopentyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 4-(5-ethoxy-5-oxopentyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Actividad Biológica

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzoate ester structure, which enhances its solubility and reactivity. Its molecular formula is C15H22O3, with a molecular weight of approximately 250.34 g/mol. The compound contains multiple functional groups, including an ether and a ketone, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22O3 |

| Molecular Weight | 250.34 g/mol |

| Structural Features | Benzoate ester, ether, ketone |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial steps include the formation of the benzoate moiety followed by the introduction of the ethoxy and oxopentyl groups. Each synthetic step requires optimization to achieve high yields and purity.

Pharmacological Properties

Initial studies suggest that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Research indicates potential antimicrobial effects, particularly against certain pathogenic microorganisms. Compounds targeting the methylerythritol (MEP) pathway in bacteria have shown promise, as this pathway is absent in humans, making it an attractive target for selective inhibitors .

- Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, suggesting that this compound may also possess these effects .

- Anticancer Potential : Preliminary data indicate that this compound may exhibit antiproliferative activity against cancer cells without adversely affecting normal cells . Its structural similarity to known anticancer agents enhances its potential as a therapeutic candidate.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy. Interaction studies are ongoing to elucidate its mechanisms of action at the molecular level.

Case Studies and Research Findings

- Antimicrobial Research : A study investigated the efficacy of compounds with similar structures against various pathogens using the MEP pathway as a target. Results indicated that derivatives of this compound could inhibit bacterial growth effectively .

- Cancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines while sparing normal cells from toxicity. This selectivity is crucial for developing safer cancer therapies .

- Inflammation Models : Experimental models of inflammation showed that compounds related to this compound could reduce inflammatory markers, suggesting potential use in treating inflammatory diseases .

Propiedades

Fórmula molecular |

C15H20O4 |

|---|---|

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

methyl 4-(5-ethoxy-5-oxopentyl)benzoate |

InChI |

InChI=1S/C15H20O4/c1-3-19-14(16)7-5-4-6-12-8-10-13(11-9-12)15(17)18-2/h8-11H,3-7H2,1-2H3 |

Clave InChI |

GCQGHGZZWSPCPQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.